Mechanism-Driven Cytotoxicity: G2 Arrest vs. S-Phase Arrest Compared to Cytarabine and Gemcitabine
CNDAC causes cell cycle arrest predominantly in the G2 phase, a direct consequence of its unique mechanism of inducing DNA single-strand breaks after incorporation. This contrasts with cytarabine (ara-C) and gemcitabine, which inhibit DNA replication without causing strand breaks and primarily cause S-phase arrest [1]. This differential cell cycle effect has functional consequences for combination therapy and sensitivity in repair-deficient cells.
| Evidence Dimension | Cell Cycle Arrest Phase |
|---|---|
| Target Compound Data | Arrests cells predominantly in G2 phase |
| Comparator Or Baseline | Cytarabine (ara-C) and Gemcitabine: arrest cells in S-phase |
| Quantified Difference | Qualitative difference in arrest phase (G2 vs. S) |
| Conditions | Human lymphoblastoid CEM cells and myeloblastic leukemia ML-1 cells treated with cytostatic concentrations |
Why This Matters
The distinct G2 arrest phenotype of CNDAC informs rational combination strategies with agents targeting different cell cycle phases (e.g., mitotic inhibitors) and may predict sensitivity in tumors with specific DNA repair deficiencies.
- [1] Azuma A, Huang P, Matsuda A, Plunkett W. 2'-C-Cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine: a novel anticancer nucleoside analog that causes both DNA strand breaks and G(2) arrest. Mol Pharmacol. 2001;59(4):725-731. doi:10.1124/mol.59.4.725. View Source
